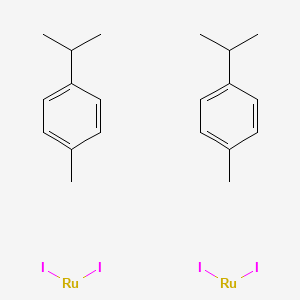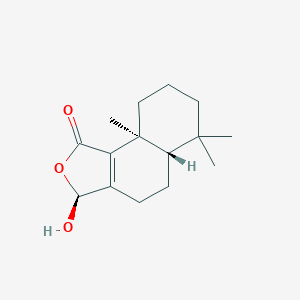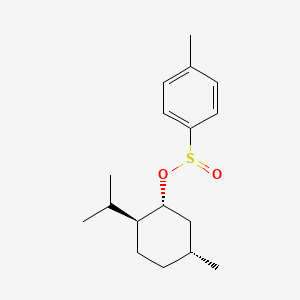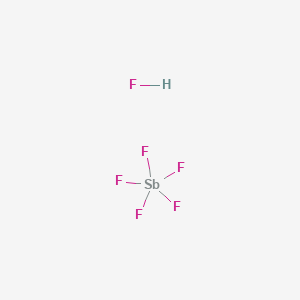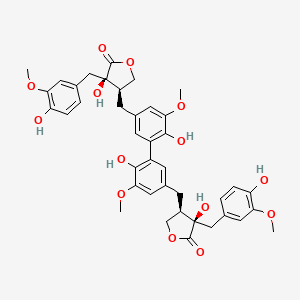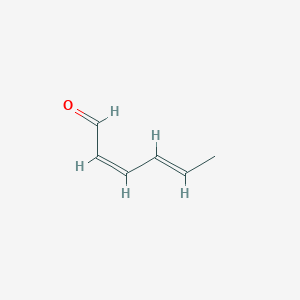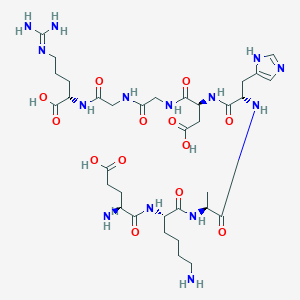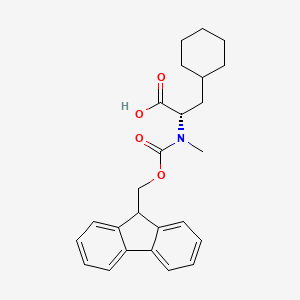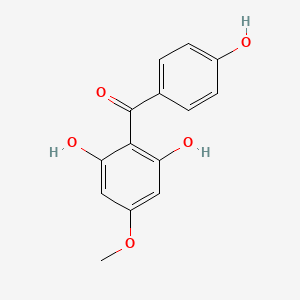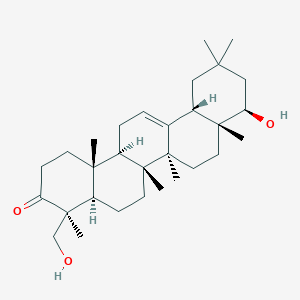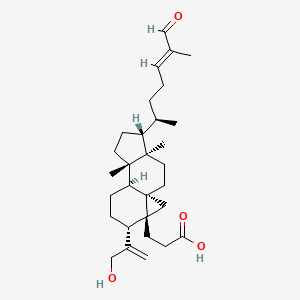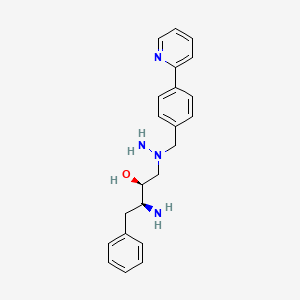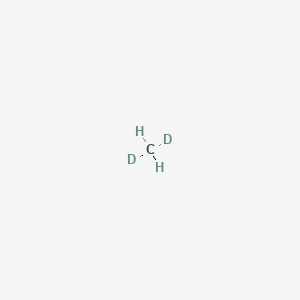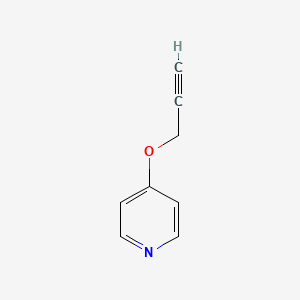
4-(Prop-2-YN-1-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-YN-1-yloxy)pyridine: is an organic compound that belongs to the class of ethers It consists of a pyridine ring attached to a propargyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-(Prop-2-YN-1-yloxy)pyridine is the Williamson ether synthesis. This involves the reaction of 4-pyridylpropargyl alcohol with an alkyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as in the laboratory but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Prop-2-YN-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridylpropargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield pyridylpropargyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic conditions to form pyridylpropargyl alcohol and an alkyl halide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroiodic acid, hydrobromic acid.
Major Products Formed:
Oxidation: Pyridylpropargyl ketone.
Reduction: Pyridylpropargyl alcohol.
Substitution: Pyridylpropargyl alcohol and alkyl halide.
Applications De Recherche Scientifique
4-(Prop-2-YN-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine involves its interaction with molecular targets through its pyridyl and propargyl groups. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the propargyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Pyridylmethyl ether: Similar structure but with a methyl group instead of a propargyl group.
4-Pyridylethyl ether: Contains an ethyl group instead of a propargyl group.
4-Pyridylallyl ether: Features an allyl group in place of the propargyl group.
Uniqueness: 4-(Prop-2-YN-1-yloxy)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4-prop-2-ynoxypyridine |
InChI |
InChI=1S/C8H7NO/c1-2-7-10-8-3-5-9-6-4-8/h1,3-6H,7H2 |
Clé InChI |
NVLXETAVCCTIKC-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=NC=C1 |
SMILES canonique |
C#CCOC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


